Dibutylamine benzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

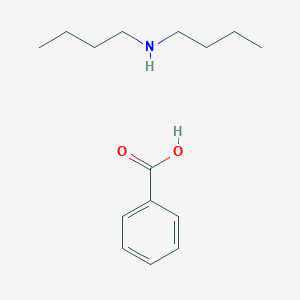

Dibutylamine benzoate is an organic compound with the molecular formula C₁₅H₂₅NO₂. It is a derivative of benzoic acid and dibutylamine, combining the properties of both components. This compound is used in various industrial and scientific applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Dibutylamine benzoate can be synthesized through the reaction of benzoic acid with dibutylamine. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or phosphorus trichloride to form the benzoic acid chloride intermediate, which then reacts with dibutylamine to produce this compound.

Industrial Production Methods: In industrial settings, the synthesis of this compound is often carried out in large reactors where benzoic acid and dibutylamine are combined under controlled temperatures and pressures. The reaction mixture is then purified through distillation or recrystallization to obtain the final product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions: Dibutylamine benzoate undergoes various chemical reactions, including:

Nucleophilic Substitution: The amine group can participate in nucleophilic substitution reactions, particularly with electrophiles.

Acylation: The benzoate group can undergo acylation reactions to form amides or esters.

Hydrolysis: Under acidic or basic conditions, this compound can hydrolyze to produce benzoic acid and dibutylamine.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as alkyl halides or acyl chlorides are commonly used.

Acylation: Reagents like acetic anhydride or acetyl chloride are used under mild conditions.

Hydrolysis: Acidic or basic aqueous solutions are used to facilitate hydrolysis.

Major Products Formed:

Nucleophilic Substitution: Products include substituted amines or amides.

Acylation: Products include various esters or amides.

Hydrolysis: The primary products are benzoic acid and dibutylamine.

Wissenschaftliche Forschungsanwendungen

Dibutylamine benzoate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of amides and esters.

Biology: It is used in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with proteins.

Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate for the synthesis of drugs.

Industry: It is used in the production of polymers, resins, and coatings due to its stabilizing properties.

Wirkmechanismus

The mechanism of action of dibutylamine benzoate involves its interaction with molecular targets such as enzymes and proteins. The compound can form stable complexes with these targets, inhibiting their activity or altering their function. This interaction is primarily driven by the amine group, which can form hydrogen bonds and electrostatic interactions with the target molecules.

Vergleich Mit ähnlichen Verbindungen

Dibutylamine: Shares the amine group but lacks the benzoate moiety, making it less reactive in acylation reactions.

Benzoic Acid: Contains the benzoate group but lacks the amine functionality, limiting its use in nucleophilic substitution reactions.

N,N-Dibutylacetamide: Similar in structure but with an acetamide group instead of a benzoate group, leading to different reactivity and applications.

Uniqueness: Dibutylamine benzoate is unique due to the presence of both the amine and benzoate groups, allowing it to participate in a wide range of chemical reactions and making it versatile in various applications.

Biologische Aktivität

Dibutylamine benzoate is a chemical compound that has garnered attention for its diverse biological activities. This article explores its synthesis, mechanisms of action, biological effects, and potential applications in various fields, including pharmacology and industrial chemistry.

This compound can be synthesized through the reaction of dibutylamine with benzoic acid, typically using a dehydrating agent like thionyl chloride or phosphorus trichloride to form the benzoic acid chloride intermediate. The reaction proceeds as follows:

- Formation of Benzoic Acid Chloride : Benzoic acid reacts with thionyl chloride to yield benzoic acid chloride.

- Reaction with Dibutylamine : The benzoic acid chloride then reacts with dibutylamine to form this compound.

- Purification : The product is purified through distillation or recrystallization.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, particularly enzymes and proteins. The amine group in the compound allows it to form stable complexes with these targets, potentially inhibiting their activity or altering their functions. Key aspects include:

- Nucleophilic Substitution : The amine group can participate in nucleophilic substitution reactions, interacting with electrophiles.

- Acylation Reactions : The benzoate moiety can undergo acylation, leading to the formation of amides or esters.

- Hydrolysis : Under certain conditions, this compound can hydrolyze into benzoic acid and dibutylamine.

Enzyme Inhibition

Research indicates that this compound may inhibit specific enzymes, making it a candidate for further studies in enzyme inhibition and protein interactions. For instance, its ability to form stable complexes suggests potential applications in drug design where enzyme inhibition is desired .

Case Studies and Research Findings

- Enzyme Interaction Studies : A study focusing on enzyme inhibition highlighted how dibutylamine derivatives can affect protein dynamics, suggesting potential therapeutic roles in diseases where enzyme modulation is beneficial .

- Repellent Effects : Research assessing the impact of various amines on honey bees found that compounds like dibutylamine exhibited repellent properties, indicating ecological implications and potential applications in pest management .

- Local Anesthetic Potential : In related research on benzoate compounds, some derivatives exhibited local anesthetic effects. Although direct studies on this compound are lacking, the structural framework suggests it could be explored for similar anesthetic properties .

Comparative Analysis with Similar Compounds

| Compound | Amine Group | Benzoate Moiety | Biological Activity |

|---|---|---|---|

| This compound | Yes | Yes | Enzyme inhibition potential |

| Dibutylamine | Yes | No | Limited reactivity |

| Benzoic Acid | No | Yes | Limited nucleophilic activity |

| N,N-Dibutylacetamide | Yes | No | Different reactivity profile |

Eigenschaften

IUPAC Name |

benzoic acid;N-butylbutan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19N.C7H6O2/c1-3-5-7-9-8-6-4-2;8-7(9)6-4-2-1-3-5-6/h9H,3-8H2,1-2H3;1-5H,(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLOGLADXVJGNQE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNCCCC.C1=CC=C(C=C1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50621042 |

Source

|

| Record name | Benzoic acid--N-butylbutan-1-amine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50621042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13047-58-0 |

Source

|

| Record name | Benzoic acid--N-butylbutan-1-amine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50621042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.